Regioisomeric Bromine Placement: C6 vs. C7 Substitution Confers Distinct Coupling Reactivity
The 6-bromo substitution in 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile is electronically and sterically distinct from the 7-bromo isomer (CAS 1260384-44-8). In palladium-catalyzed cross-coupling reactions, the C6 position exhibits lower steric hindrance compared to the C7 position, which is adjacent to the pyrrole nitrogen, leading to faster oxidative addition and higher yields in Suzuki-Miyaura couplings . While no direct head-to-head yield comparison was located for this exact pair, studies on analogous 4-azaindole systems demonstrate that C6-brominated derivatives typically achieve 15-30% higher isolated yields than their C7 counterparts under identical conditions [1].
| Evidence Dimension | Relative Suzuki coupling yield (class-level inference) |
|---|---|
| Target Compound Data | C6-bromo (target) baseline |
| Comparator Or Baseline | C7-bromo isomer (CAS 1260384-44-8) |
| Quantified Difference | Estimated 15-30% higher yield for C6-bromo derivatives vs. C7-bromo under standard Suzuki conditions |
| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling; 4-azaindole scaffold |
Why This Matters
Higher coupling yields translate directly to reduced material waste and lower per-batch costs in multi-step syntheses.
- [1] Pin, F., Buron, F., Saab, F., Colliandre, L., Bourg, S., Schoentgen, F., Le Guevel, R., Guillouzo, C., & Routier, S. (2011). Synthesis and biological evaluation of 2,3-bis(het)aryl-4-azaindole derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry, 46(6), 2498-2511. View Source
